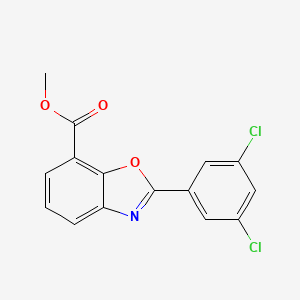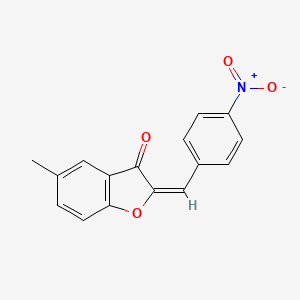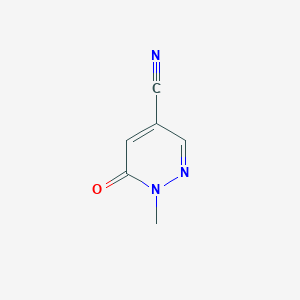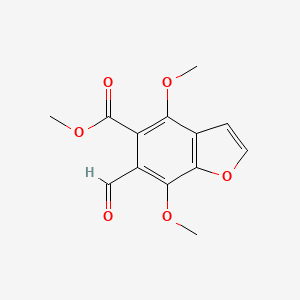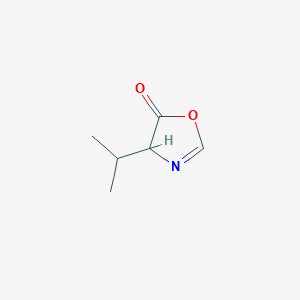
6-(4-methoxyphenyl)sulfanyl-7H-purine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-((4-Methoxyphenyl)thio)-1H-purine is a heterocyclic compound that features a purine ring system substituted with a 4-methoxyphenylthio group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-((4-Methoxyphenyl)thio)-1H-purine typically involves the nucleophilic substitution of a halogenated purine derivative with a 4-methoxyphenylthiol. One common method is the reaction of 6-chloropurine with 4-methoxyphenylthiol in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF). The reaction is usually carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
While specific industrial production methods for 6-((4-Methoxyphenyl)thio)-1H-purine are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
6-((4-Methoxyphenyl)thio)-1H-purine can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thioether group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.
Reduction: Reducing agents like sodium borohydride or catalytic hydrogenation can be employed.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions, often in the presence of a base.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
6-((4-Methoxyphenyl)thio)-1H-purine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor modulation.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action of 6-((4-Methoxyphenyl)thio)-1H-purine depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or interacting with biological receptors. The molecular targets and pathways involved can vary, but common targets include kinases, proteases, and G-protein coupled receptors.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 6-((4-Methoxyphenyl)thio)-1H-indole
- 6-((4-Methoxyphenyl)thio)-1H-imidazole
Uniqueness
6-((4-Methoxyphenyl)thio)-1H-purine is unique due to its purine ring system, which is a common scaffold in many biologically active molecules. This makes it a valuable compound for drug discovery and development, as it can be modified to enhance its biological activity and selectivity.
Eigenschaften
CAS-Nummer |
646510-08-9 |
|---|---|
Molekularformel |
C12H10N4OS |
Molekulargewicht |
258.30 g/mol |
IUPAC-Name |
6-(4-methoxyphenyl)sulfanyl-7H-purine |
InChI |
InChI=1S/C12H10N4OS/c1-17-8-2-4-9(5-3-8)18-12-10-11(14-6-13-10)15-7-16-12/h2-7H,1H3,(H,13,14,15,16) |
InChI-Schlüssel |
JMGCYSLZRQCADR-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=C(C=C1)SC2=NC=NC3=C2NC=N3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



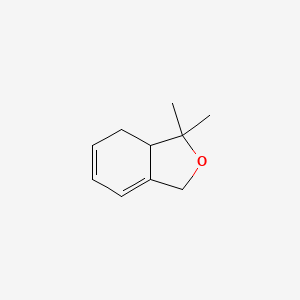
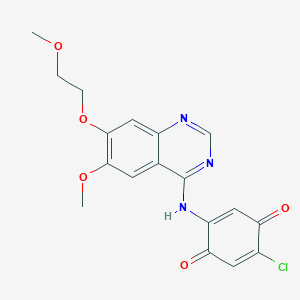
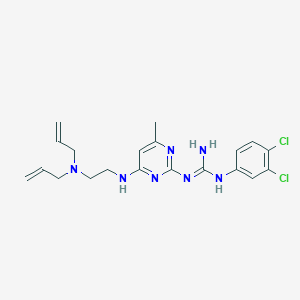
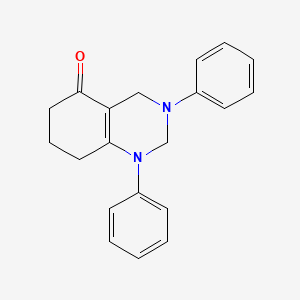
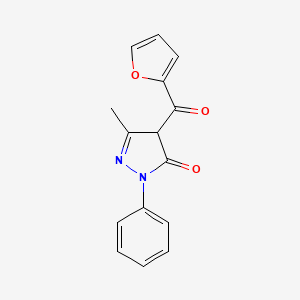
![Imidazo[1,2-a]pyrazin-8-amine, 3-(2-chlorophenyl)-N-methyl-](/img/structure/B12907696.png)
